molecular formula C6H7NS B091402 3-Methyl-2(1H)-pyridinethione CAS No. 18368-66-6

3-Methyl-2(1H)-pyridinethione

Cat. No.: B091402
CAS No.: 18368-66-6
M. Wt: 125.19 g/mol
InChI Key: OXDOMAKPLZVHCE-UHFFFAOYSA-N
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Description

3-Methyl-2(1H)-pyridinethione is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis :

    • "3-Methyl-2(1H)-pyridinethione" derivatives can be synthesized from 1,2,3-triarylpropenones, which are useful in organic chemistry for producing disulfides and (methylthio)pyridines (Paniagua et al., 2010).
    • The synthesis of pyridinethione derivatives through nucleophilic substitution and their conversion into thieno[2,3-b]pyridines, demonstrating their utility in heterocyclic chemistry (Kaigorodova et al., 1999).
  • Coordination Chemistry :

    • "this compound" compounds have been explored in the synthesis of nickel complexes, demonstrating their potential in coordination chemistry and catalysis (Vieira et al., 2008).
    • The compound has been used in the study of zinc-binding groups for matrix metalloproteinase inhibitors, indicating its relevance in biochemical and medicinal applications (Puerta & Cohen, 2003).
  • Analytical Chemistry :

    • Comparative analytical studies have been conducted using derivatives of "this compound" for selective determination of metal ions, highlighting its application in analytical chemistry (Edrissi et al., 1971).
  • Theoretical Chemistry :

    • Studies on the tautomerization of "this compound" in aqueous solutions have been conducted using theoretical methods, providing insights into its chemical behavior in different environments (Du & Zhang, 2016).
  • Solid-State Chemistry :

    • Research on the solid-state structure of pyridinethione derivatives, including "this compound," contributes to our understanding of molecular interactions and crystallography (Lian et al., 2010).

Future Directions

The future directions for research on “3-Methyl-2(1H)-pyridinethione” could include exploring its potential biological activities and applications, as well as developing efficient methods for its synthesis .

Properties

IUPAC Name

3-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDOMAKPLZVHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418688
Record name 3-Methyl-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-66-6
Record name 3-Methyl-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18368-66-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Methylpyridine-2(1H)-thione interact with metal ions?

A1: 3-Methylpyridine-2(1H)-thione acts as a bidentate ligand, coordinating to metal ions through both its sulfur and oxygen atoms. Research on the compound Bis[1-hydroxy-3-methylpyridine-2(1H)-thionato-O, S]nickel(II) demonstrates this interaction. [] In this complex, the nickel ion is bound to two 3-Methylpyridine-2(1H)-thione molecules, each contributing one sulfur and one oxygen atom for coordination. This results in a slightly distorted planar geometry around the nickel ion. []

Q2: What is the crystal structure of 3-Methylpyridine-2(1H)-thione when bound to a biological target?

A2: While the provided abstracts do not contain information about the crystal structure of 3-Methylpyridine-2(1H)-thione bound to a biological target, one abstract mentions research on the compound bound to human carbonic anhydrase II (hCAII). [] Further investigation into this research could provide insights into the binding mode and structural characteristics of the complex.

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